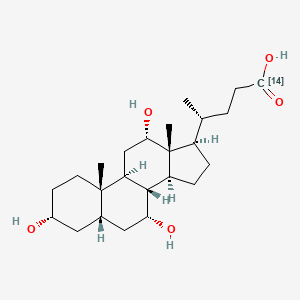

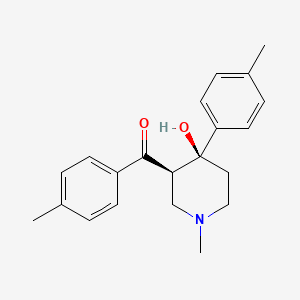

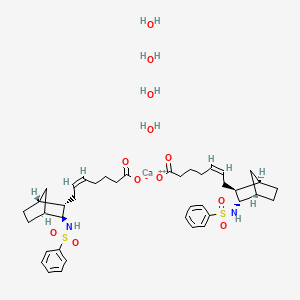

Domitroban calcium dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Domitroban calcium dihydrate is a phenylsulfonylaminobicycloheptenoic acid derivative It is known for its role as a thromboxane A2 receptor antagonistIt has also been investigated for its cerebroprotective properties and its ability to inhibit proteinuria in animal models of renal injury .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Domitroban calcium dihydrate involves multiple steps. The process begins with the alkylation of bicyclo[2.2.1]heptan-2-one with allyl bromide and butyllithium in tetrahydrofuran (THF) to produce exo-3-allylbicyclo[2.2.1]heptan-2-one. This intermediate is then converted into the corresponding oxime using hydroxylamine. The oxime is reduced with lithium aluminum hydride (LiAlH4) in THF to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine. This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine to form a carbamic ester. The ester undergoes epoxidation with m-chloroperbenzoic acid in dichloromethane, followed by oxidation with periodic acid (HIO4) to produce an aldehyde. The aldehyde is then subjected to a Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in dimethyl sulfoxide (DMSO), followed by methylation with diazomethane (CH2N2) to form a heptenoic acid methyl ester. The ester is deprotected with trifluoroacetic acid to yield the free amino ester, which is acylated with benzenesulfonyl chloride to form a sulfonamide ester. Finally, the ester is hydrolyzed with potassium hydroxide (KOH) in methanol-water to produce Domitroban .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar multi-step organic synthesis routes as described above, with optimizations for large-scale production.

化学反応の分析

Types of Reactions

Domitroban calcium dihydrate undergoes various chemical reactions, including:

Oxidation: Conversion of intermediates to aldehydes using oxidizing agents like periodic acid.

Reduction: Reduction of oximes to amines using reducing agents like lithium aluminum hydride.

Substitution: Formation of sulfonamide esters through acylation reactions.

Common Reagents and Conditions

Oxidizing Agents: Periodic acid (HIO4)

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Acylating Agents: Benzyloxycarbonyl chloride, benzenesulfonyl chloride

Solvents: Tetrahydrofuran (THF), dichloromethane, dimethyl sulfoxide (DMSO), methanol-water mixture

Major Products Formed

The major product formed from these reactions is this compound, with various intermediates such as oximes, amines, and esters formed along the synthetic route .

科学的研究の応用

Domitroban calcium dihydrate has been explored for various scientific research applications:

Chemistry: Used as a thromboxane A2 receptor antagonist in studies investigating the inhibition of cytokine synthesis.

Biology: Investigated for its potential cerebroprotective properties and its ability to inhibit proteinuria in animal models of renal injury.

Medicine: Explored for the treatment of asthma and allergic rhinitis, although clinical trials were discontinued.

作用機序

Domitroban calcium dihydrate exerts its effects by antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator. By inhibiting these receptors, Domitroban reduces vasoconstriction and platelet aggregation, which can be beneficial in conditions such as asthma and allergic rhinitis. The molecular targets involved include thromboxane A2 receptors, and the pathways affected involve the inhibition of thromboxane A2-mediated signaling .

類似化合物との比較

Domitroban calcium dihydrate can be compared with other thromboxane A2 receptor antagonists such as:

OKY046: A thromboxane A2 synthase inhibitor.

Ramatoroban (Bay U3405): A potent and long-lasting inhibitor of thromboxane A2 agonist U46619.

Domitroban is unique in its structure as a phenylsulfonylaminobicycloheptenoic acid derivative, which contributes to its potency and specificity as a thromboxane A2 receptor antagonist .

特性

CAS番号 |

1304144-59-9 |

|---|---|

分子式 |

C40H60CaN2O12S2 |

分子量 |

865.1 g/mol |

IUPAC名 |

calcium;(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoate;tetrahydrate |

InChI |

InChI=1S/2C20H27NO4S.Ca.4H2O/c2*22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17;;;;;/h2*1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23);;4*1H2/q;;+2;;;;/p-2/b2*6-1-;;;;;/t2*15-,16+,18+,20+;;;;;/m11...../s1 |

InChIキー |

JAXFKSJFRIXGQJ-DMIDHIQXSA-L |

異性体SMILES |

C1[C@H]2[C@@H]([C@H]([C@@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].C1[C@H]2[C@@H]([C@H]([C@@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].O.O.O.O.[Ca+2] |

正規SMILES |

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].O.O.O.O.[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)